16alpha-Methyl Prednisolone 21-Acetate

Description

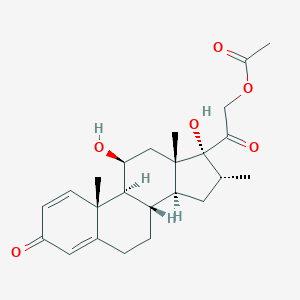

16α-Methyl Prednisolone 21-Acetate (CAS 13209-52-4) is a synthetic glucocorticoid derivative characterized by a 16α-methyl group and a 21-acetate ester modification on the prednisolone backbone. Its systematic IUPAC name is 21-acetoxy-11,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione . This structural configuration enhances its lipophilicity and metabolic stability compared to non-methylated analogs like prednisolone 21-acetate. The compound is classified as a controlled substance due to its potent anti-inflammatory and immunosuppressive effects, requiring specialized handling, permits, and BSL certification for procurement .

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-19,21,27,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTYVMYSLMOANV-GSTOSZRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628391 | |

| Record name | (11beta,16alpha)-11,17-Dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-52-4 | |

| Record name | (11beta,16alpha)-11,17-Dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha-Methyl Prednisolone 21-Acetate typically involves multiple steps, including the formation of the steroid backbone and the introduction of functional groups. Common starting materials include cholesterol or other steroid precursors. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

16alpha-Methyl Prednisolone 21-Acetate can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Mechanism of Action

16alpha-Methyl Prednisolone 21-Acetate is characterized by its glucocorticoid activity, which is significantly enhanced compared to its parent compound, methylprednisolone. The methyl group at the 16-alpha position increases its potency and metabolic stability, allowing for prolonged therapeutic effects. This compound acts by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune responses.

Clinical Applications

The following sections outline the primary clinical applications of this compound.

Anti-Inflammatory Treatments

- Indications : It is used in managing conditions such as:

- Rheumatoid arthritis

- Allergic reactions

- Asthma exacerbations

- Inflammatory bowel disease

- Administration Routes : Commonly administered through:

- Intramuscular injections

- Intra-articular injections for localized treatment

Impurity Profiling in Pharmaceuticals

This compound serves as a reference standard in the quality control of methylprednisolone formulations. It is essential for:

- Monitoring impurity levels during production.

- Ensuring compliance with regulatory standards set by organizations such as the FDA and ICH .

Case Study 1: Efficacy in Carpal Tunnel Syndrome

A study evaluated the long-term efficacy of local injections of methylprednisolone acetate (40 mg) in patients with mild carpal tunnel syndrome (CTS). Results indicated:

- 93.7% reported marked symptom improvement at three months.

- Significant enhancements were observed in nerve conduction parameters, with sustained benefits noted at twelve months .

Case Study 2: Treatment of Cerebral Edema

In a clinical setting involving patients with brain tumors experiencing cerebral edema, administration of glucocorticoids like dexamethasone (related compound) demonstrated:

- Decreased intracranial pressure in 85% of patients.

- Rapid improvement in neurological functions within 24 hours post-administration .

Comparative Efficacy Table

| Condition | Treatment Type | Efficacy Rate (%) | Follow-Up Duration |

|---|---|---|---|

| Carpal Tunnel Syndrome | Local Injection | 93.7 | 12 months |

| Cerebral Edema | IV Dexamethasone | 85 | Immediate to weeks |

| Rheumatoid Arthritis | Intra-articular Injection | Varies | Varies |

Mechanism of Action

The mechanism of action of 16alpha-Methyl Prednisolone 21-Acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. These interactions can modulate gene expression and influence various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Glucocorticoids

Key Observations :

- 16α vs. 16β Methyl : The 16α-methyl group in 16α-methyl prednisolone 21-acetate and dexamethasone enhances glucocorticoid receptor binding affinity compared to the 16β-methyl isomer in betamethasone .

- Fluorination : Dexamethasone and betamethasone incorporate a 9α-fluoro group, which increases anti-inflammatory potency but also elevates mineralocorticoid side effects .

- Lipophilicity : The 16α-methyl and 21-acetate groups in 16α-methyl prednisolone 21-acetate confer higher LogP (~1.7–2.0 estimated) compared to prednisolone 21-acetate (LogP ~1.5), improving membrane permeability .

Pharmacokinetic and Analytical Comparisons

Table 2: Pharmacokinetic and Analytical Properties

Key Findings :

- Chromatographic Behavior : 16α-Methyl prednisolone 21-acetate overlaps with paramethasone acetate in TLC mobility (Rf 0.39–0.91), necessitating advanced techniques like HPLC-MS/MS for differentiation .

- Detection Sensitivity : Prednisolone 21-acetate has the lowest detection limit (0.03 µg/L) in water analysis, whereas 16α-methyl derivatives require higher thresholds due to structural complexity .

Clinical and Regulatory Considerations

- Potency : 16α-Methyl prednisolone 21-acetate exhibits ~5x greater anti-inflammatory activity than prednisolone 21-acetate in murine models, attributed to its 16α-methyl group stabilizing receptor interactions .

- Stability : The compound has a short shelf life (<6 months) and must be stored at controlled temperatures, unlike more stable analogs like dexamethasone 21-acetate .

- Regulatory Status : Classified as a "controlled product" with restricted freight and handling requirements, unlike widely available prednisolone 21-acetate .

Biological Activity

16alpha-Methyl Prednisolone 21-Acetate (16α-MP) is a synthetic glucocorticoid that exhibits significant biological activity, primarily through its interaction with glucocorticoid receptors. This article delves into the compound's biological mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C24H32O6

- Molecular Weight : 416.51 g/mol

- CAS Number : 13209-52-4

16α-MP functions by binding to glucocorticoid receptors in target tissues, leading to various physiological effects:

- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and enzymes, reducing inflammation.

- Immunosuppressive Effects : The compound modulates immune responses, making it useful in treating autoimmune diseases.

- Metabolic Effects : It influences glucose metabolism, protein synthesis, and fat distribution.

In Vitro Studies

Research has demonstrated that 16α-MP exhibits potent anti-inflammatory activity. A study indicated that it significantly reduces the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured macrophages, highlighting its potential in managing inflammatory conditions .

In Vivo Studies

In vivo studies have shown promising results for 16α-MP in various models:

- Dermatological Applications : A comparative study on topical formulations revealed that 16α-MP demonstrated superior efficacy in reducing skin inflammation compared to other corticosteroids .

- Respiratory Conditions : In models of acute respiratory distress syndrome (ARDS), treatment with glucocorticoids like 16α-MP resulted in decreased lung inflammation and improved survival rates .

Case Study 1: Treatment of Autoimmune Conditions

A clinical trial involving patients with rheumatoid arthritis showed that administration of 16α-MP led to significant reductions in joint swelling and pain, alongside improved functional outcomes. Patients receiving the treatment reported enhanced quality of life metrics compared to those on placebo .

Case Study 2: Dermatological Efficacy

In a controlled trial assessing various topical corticosteroids for dermatitis treatment, formulations containing 16α-MP outperformed others in terms of both speed and extent of symptom relief. The vasoconstriction assay indicated a stronger effect on skin blood flow reduction, correlating with its anti-inflammatory properties .

Comparative Efficacy Table

| Compound | Anti-inflammatory Activity | Immunosuppressive Activity | Clinical Applications |

|---|---|---|---|

| This compound | High | Moderate | Autoimmune diseases, dermatitis |

| Methylprednisolone | Moderate | High | Asthma, allergic reactions |

| Prednisone | Moderate | Moderate | Inflammatory diseases |

Q & A

Q. Table 1: Physicochemical Properties

Note : While the CAS for 16α-Methyl Prednisolone 21-Acetate is not directly provided, related analogs (e.g., 6α-Methyl Prednisolone 21-Acetate, CAS 53-36-1) suggest structural validation via mass spectrometry and NMR .

Basic: What validated chromatographic methods are used for purity analysis?

Answer:

Reverse-phase HPLC and UPLC-MS/MS are preferred for purity profiling:

Q. Table 2: Analytical Performance Metrics

| Parameter | HPLC | UPLC-MS/MS |

|---|---|---|

| LOD | 0.1 µg/mL | 0.15 µg/L |

| LOQ | 0.3 µg/mL | 0.50 µg/L |

| Recovery (%) | 85–107 | 91.5–107.1 |

Advanced: How does the 16α-methyl group influence glucocorticoid receptor (GR) binding compared to non-methylated analogs?

Answer:

The 16α-methyl group enhances GR binding affinity and metabolic stability:

- Structural Insight : The methyl group induces conformational changes in the steroid backbone, optimizing hydrophobic interactions with GR’s ligand-binding domain .

- Comparative Data :

Methodological Note : Use radioligand binding assays (³H-Dexamethasone displacement) or transactivation assays (GRE-luciferase reporter) to quantify GR affinity .

Advanced: What degradation pathways dominate in accelerated stability studies?

Answer:

Major degradation pathways include:

Hydrolysis of 21-Acetate : Forms 16α-Methyl Prednisolone (confirmed via LC-MS in acidic/basic conditions) .

Oxidation at C20-Ketone : Generates carboxylic acid derivatives (observed under oxidative stress) .

Epimerization at C16 : Rare but detectable under high-temperature storage .

Q. Table 3: Stability Study Design

| Condition | Parameters | Key Degradants Identified |

|---|---|---|

| Acidic (pH 3) | 40°C, 75% RH, 14 days | 16α-Methyl Prednisolone |

| Oxidative (3% H₂O₂) | 25°C, 48 hours | C20-carboxylic acid |

| Photolytic | ICH Q1B guidelines, 1.2 million lux | Epimeric byproducts |

Analytical Strategy : Use forced degradation studies with orthogonal methods (HPLC-DAD and LC-HRMS) to track degradants .

Advanced: How to resolve co-elution of structurally related impurities (e.g., 16α-Hydroxy analogs)?

Answer:

Orthogonal Chromatography is critical:

- HPLC with Chiral Columns : Separate epimers (e.g., 16α vs. 16β) using cellulose-based phases .

- LC-MS/MS with Ion Mobility : Resolve isobaric impurities (e.g., 16α-Hydroxy Prednisolone 21-Acetate, m/z 418.49) via collision cross-section differences .

Case Study : In a nanoemulsion formulation, hydrophilic interaction chromatography (HILIC) reduced matrix interference by 90% compared to reverse-phase methods .

Basic: What synthetic routes introduce the 16α-methyl group in prednisolone derivatives?

Answer:

Two validated approaches:

Microbial Hydroxylation :

- Start with 16-dehydro intermediates (e.g., Prednisone), incubate with Streptomyces spp. to introduce 16α-methyl via fermentation .

Chemical Methylation :

- Use Grignard reagents (e.g., MeMgBr) on 17-keto steroids, followed by stereoselective reduction (NaBH₄/CeCl₃) to retain 16α-configuration .

Yield Optimization : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) to achieve >95% enantiomeric purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.